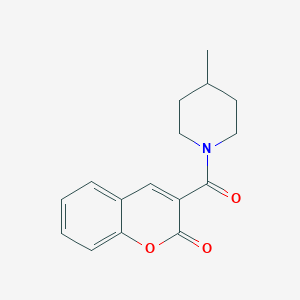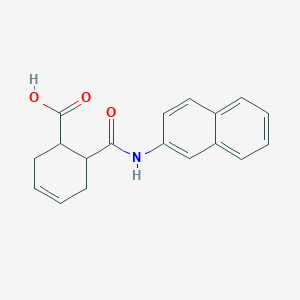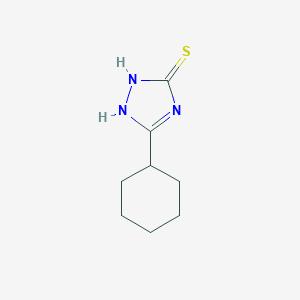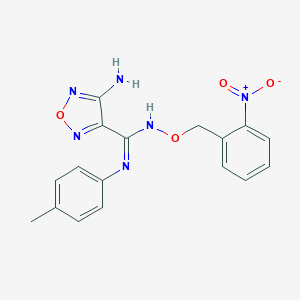
3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperidine ring and the chromen-2-one core structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one typically involves the reaction of chromen-2-one with 4-methylpiperidine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen-2-one derivatives with additional functional groups, while reduction can produce alcohols.
Scientific Research Applications
3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one
- 2-chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone
Uniqueness
3-(4-methylpiperidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific combination of the piperidine ring and chromen-2-one core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31g/mol |
IUPAC Name |
3-(4-methylpiperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C16H17NO3/c1-11-6-8-17(9-7-11)15(18)13-10-12-4-2-3-5-14(12)20-16(13)19/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
YWKCHSVZBUFWFU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B392352.png)
![2-[(2-methylbenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B392353.png)
![1,5-Dimethyl-4-[[3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]methylideneamino]-2-phenylpyrazol-3-one](/img/structure/B392354.png)
![3-(3-bromophenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B392355.png)
![2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE](/img/structure/B392359.png)

![2-({6-[(2,6-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B392362.png)

![N-(4-ethylphenyl)-2-{[6-({2-hydroxy-5-nitrobenzylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B392367.png)
![N-(1,3-diphenyl-1H-pyrazol-5-yl)-N-{4-[(4-methylbenzyl)oxy]benzylidene}amine](/img/structure/B392369.png)
![2-({[(4-amino-1,2,5-oxadiazol-3-yl)(4-toluidino)methylene]amino}oxy)-N-(4-ethylphenyl)acetamide](/img/structure/B392371.png)
![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B392372.png)
![2-[(2E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)triaz-2-en-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B392373.png)
